2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine
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Overview
Description
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a pyrrolidine moiety
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural component of this compound, is known to be widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine typically involves the reaction of 2-methylpyrazine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-methylpyrazine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophilic attack.
Major Products
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine
- 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrimidine
- 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrrole
Uniqueness
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-10(13-6-5-11-8)14-7-9-3-2-4-12-9/h5-6,9,12H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLSUZWATAMOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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